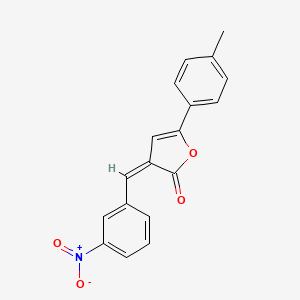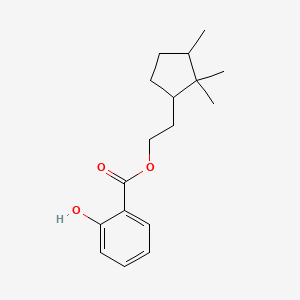
5-(4-methylphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, commonly known as Nitro-musk, is a synthetic fragrance compound that has been widely used in the perfume industry since the early 20th century. Nitro-musk is a yellowish crystalline solid with a strong, musky odor. Despite its widespread use, the potential risks associated with Nitro-musk have been a subject of concern for several decades.
Mecanismo De Acción
Nitro-musk is believed to exert its fragrance properties by binding to odorant receptors in the olfactory epithelium. However, the exact mechanism of action of Nitro-musk on human health and the environment is not fully understood. Some studies have suggested that Nitro-musk may act as an endocrine disruptor by interfering with the hormonal balance in living organisms.
Biochemical and Physiological Effects:
Several studies have reported the potential adverse effects of Nitro-musk on human health and the environment. Nitro-musk has been shown to induce cytotoxicity, genotoxicity, and mutagenicity in various in vitro and in vivo systems. Nitro-musk has also been associated with reproductive and developmental toxicity, neurotoxicity, and immunotoxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitro-musk has several advantages for use in lab experiments, including its high stability and solubility in various organic solvents. However, Nitro-musk also has some limitations, such as its potential for bioaccumulation and biomagnification in the food chain, which may affect the reliability of the experimental results.
Direcciones Futuras
Further research is needed to fully understand the potential risks associated with Nitro-musk and to develop effective strategies for its management and regulation. Some possible future directions include:
1. Developing alternative fragrances that are safer and more sustainable than Nitro-musk.
2. Conducting long-term exposure studies to assess the chronic effects of Nitro-musk on human health and the environment.
3. Investigating the fate and transport of Nitro-musk in the environment, including its potential for bioaccumulation and biomagnification.
4. Developing analytical methods for the detection and quantification of Nitro-musk in various environmental matrices and biological samples.
5. Establishing regulatory guidelines for the use and disposal of Nitro-musk in the perfume industry.
Métodos De Síntesis
Nitro-musk is synthesized by the reaction between 4-methylacetophenone and 3-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the furanone ring. The yield of Nitro-musk can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
Nitro-musk has been extensively studied for its potential toxicological effects on human health and the environment. Several studies have reported the presence of Nitro-musk in various environmental matrices, such as water, sediment, and biota. Nitro-musk has also been detected in human urine and breast milk, indicating its potential for bioaccumulation and biomagnification in the food chain.
Propiedades
IUPAC Name |
(3Z)-5-(4-methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-5-7-14(8-6-12)17-11-15(18(20)23-17)9-13-3-2-4-16(10-13)19(21)22/h2-11H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFLLBLIRKQAA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5136106.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)


![N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![1-(2-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136155.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)

![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)
